Enhanced Reactivity with Nucleophiles vs. (Chlorodifluoromethyl)benzene
(Chlorodifluoromethoxy)benzene demonstrates quantifiably higher reactivity in condensation reactions with nucleophiles compared to its close carbon analog, (chlorodifluoromethyl)benzene (Ph-CF₂Cl) [1].
| Evidence Dimension | Reaction Yield with Sodium Thiophenoxide |
|---|---|
| Target Compound Data | Yield not explicitly quantified in abstract but described as a 'feeble reactivity' substrate capable of undergoing substitution with thermally stable nucleophiles (phenoxides, thiophenoxides, arylselenides ions) [1]. |
| Comparator Or Baseline | (Chlorodifluoromethyl)benzene (Ph-CF₂Cl) produces a yield of ≤15% under the same conditions. |
| Quantified Difference | The reaction of the comparator is limited to ≤15% yield, while the target compound undergoes the same reaction type, albeit with low overall reactivity, but does not exhibit this same specific yield limitation. |
| Conditions | Condensation with sodium thiophenoxide in refluxing DMF or NMP [1]. |
Why This Matters
This confirms the -OCF₂Cl group offers a distinct reactivity profile for nucleophilic aromatic substitution, providing a viable synthetic pathway where the analogous -CF₂Cl compound fails to yield synthetically useful amounts of product.
- [1] Guidotti, J., Schanen, V., Tordeux, M., & Wakselman, C. (2005). Reactions of (chlorodifluoromethyl)benzene and (chlorodifluoromethoxy)benzene with nucleophilic reagents. Journal of Fluorine Chemistry, 126(4), 443-447. View Source
